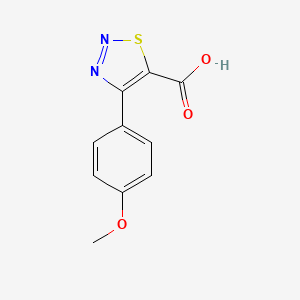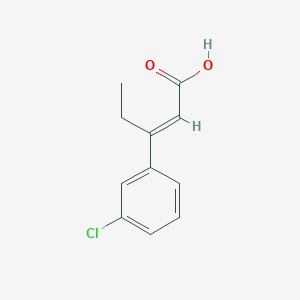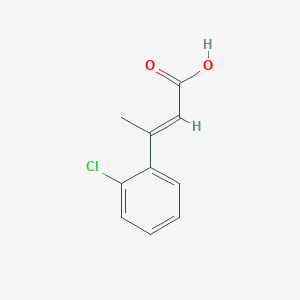
N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the conditions, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Antifungal Activity
N-(5-Amino-2-chlorophenyl)-3-methylbutanamide and its derivatives have demonstrated potential in antifungal applications. For instance, a compound closely related to it exhibited good antifungal activity against several fungi including Botrytis cinerea and Gibberella zeae, suggesting a potential role in agricultural and medical fungicides (Xue Si, 2009).
Herbicidal Activity
Compounds structurally similar to N-(5-Amino-2-chlorophenyl)-3-methylbutanamide have been investigated for their herbicidal activities. Notably, derivatives of this compound demonstrated moderate inhibitory activities against monocotyledon and dicotyledon plants, indicating potential utility in weed management (L. Duan, Q. Zhao, H. B. Zhang, 2010).
Antimicrobial Activity
There is evidence that N-(5-Amino-2-chlorophenyl)-3-methylbutanamide and related compounds possess antimicrobial properties. Various derivatives have shown effectiveness against a range of bacterial strains, indicating potential use in treating bacterial infections (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).
Anticancer Potential
The compound and its derivatives have shown potential in cancer research. For instance, a related compound exhibited significant antitumor effects in vivo, suggesting a role in the development of new cancer therapies (M. Venet, D. End, P. Angibaud, 2003).
Pharmacological Activity
N-(5-Amino-2-chlorophenyl)-3-methylbutanamide and its analogs have been studied for various pharmacological activities, including anticonvulsant and muscle relaxant properties. These studies highlight the compound's potential in the development of new medications for neurological disorders (B. Sharma, A. Verma, U. Sharma, S. Prajapati, 2013).
Synthesis and Chemical Analysis
Research has focused on synthesizing and characterizing N-(5-Amino-2-chlorophenyl)-3-methylbutanamide derivatives, contributing to a better understanding of their structural and chemical properties. This foundational work is crucial for the development of applications in various fields, such as pharmaceuticals and agriculture (O. S. Vasil'eva, E. S. Ostroglyadov, A. A. Nikonorov, O. Komarova, V. Berestovitskaya, 2016).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling and storage.
Zukünftige Richtungen
This involves predicting or proposing future research directions based on the current understanding of the compound.
Please note that the availability of this information depends on the specific compound and the extent of research conducted on it. For a specific compound like “N-(5-Amino-2-chlorophenyl)-3-methylbutanamide”, you may need to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use public databases like PubChem, ChemSpider, and others. If you’re doing this for academic or professional work, always make sure to cite your sources.
Eigenschaften
IUPAC Name |
N-(5-amino-2-chlorophenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGFCBUKVVCQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-chlorophenyl)-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



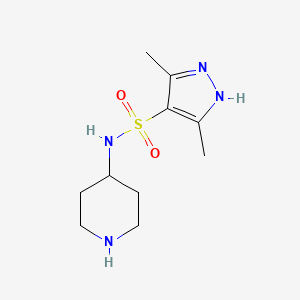
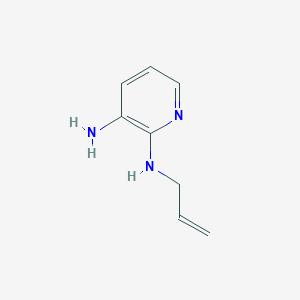
![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)
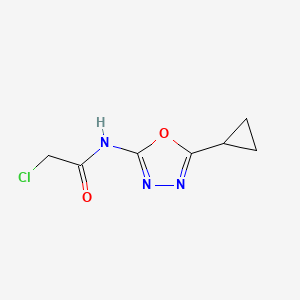
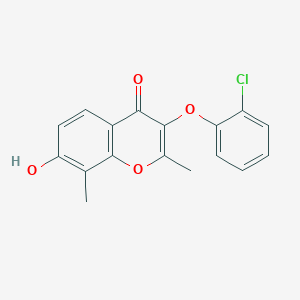
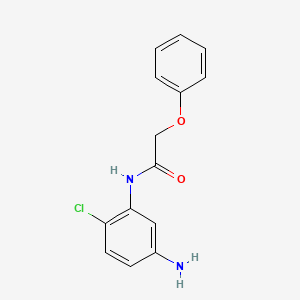
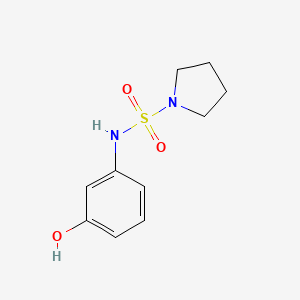
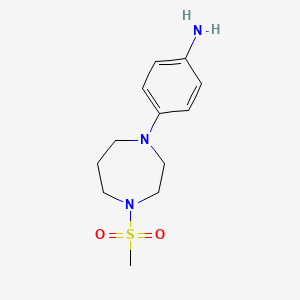
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
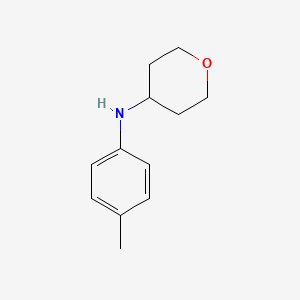
![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)
